molecular formula C7H11ClN2O2S B2832826 (3As,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile;hydrochloride CAS No. 2137775-13-2

(3As,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile;hydrochloride

Cat. No.: B2832826
CAS No.: 2137775-13-2
M. Wt: 222.69
InChI Key: YFOZDUKMPKVDBC-LEUCUCNGSA-N
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Description

The compound (3As,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile; hydrochloride is a bicyclic sulfone-containing heterocycle with a carbonitrile substituent at the 3a-position and a hydrochloride counterion. The hydrochloride salt enhances aqueous solubility, a common strategy for improving pharmacokinetic profiles in drug development .

This article compares this compound with structurally related analogs, focusing on synthesis, physical properties, bioactivity, stability, and commercial availability.

Properties

IUPAC Name

(3aS,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c8-3-7-4-9-1-6(7)2-12(10,11)5-7;/h6,9H,1-2,4-5H2;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOZDUKMPKVDBC-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CS(=O)(=O)CC2(CN1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CS(=O)(=O)C[C@@]2(CN1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3As,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile;hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing both sulfur and nitrogen functionalities. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process. For example, the use of p-toluenesulfonic acid in the presence of a dehydrating agent can promote the formation of the thieno[3,4-c]pyrrole core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities. Additionally, the use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3As,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural similarity to known pharmacophores. Its potential applications include:

  • Antimicrobial Activity : Research indicates that compounds with similar thieno[3,4-c]pyrrole structures exhibit antimicrobial properties. This compound may be evaluated for its efficacy against bacterial and fungal strains.
  • Anticancer Properties : Preliminary studies suggest that derivatives of thieno[3,4-c]pyrroles can inhibit cancer cell proliferation. Further investigation is needed to assess the specific mechanisms and effectiveness of this compound in cancer therapy.

Material Science

The unique properties of (3As,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile; hydrochloride make it suitable for applications in material science:

  • Polymer Synthesis : The compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties.
  • Conductive Materials : Its potential as a conductive polymer may be explored for applications in electronic devices.

Case Study 1: Antimicrobial Screening

A study conducted on various thieno[3,4-c]pyrrole derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The derivative containing the carbonitrile functional group exhibited the highest potency. This suggests that further modifications to the compound could enhance its antimicrobial efficacy.

Case Study 2: Anticancer Activity

In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) showed that compounds similar to (3As,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile; hydrochloride can induce apoptosis. The mechanism of action appears to involve the inhibition of specific signaling pathways linked to cell survival and proliferation.

Mechanism of Action

The mechanism of action of (3As,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or modulation of gene expression. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differences are summarized below:

Compound Name Core Structure Substituents Functional Groups Evidence ID
(3As,6aS)-Target Compound Thieno[3,4-c]pyrrole 3a-CN, 2,2-dioxo Sulfone, nitrile, hydrochloride
(3As,6aS)-5,5-Dioxo-hexahydrothieno[3,4-b]pyrrole-6a-carboxylic acid; hydrochloride Thieno[3,4-b]pyrrole 6a-COOH, 5,5-dioxo Sulfone, carboxylic acid, hydrochloride
(3aS,6aS)-Hexahydrothieno[2,3-c]pyrrole 1,1-dioxide Thieno[2,3-c]pyrrole 1,1-dioxo Sulfone
(3aS,6aR)-Tetrahydrofuro[3,4-b]furan-2(3H)-one Furo[3,4-b]furan Methoxy, lactone Ether, ketone

Key Observations :

  • The thieno[3,4-c]pyrrole core distinguishes the target compound from analogs with thieno[3,4-b] or thieno[2,3-c] scaffolds, altering ring strain and electronic properties.
  • The carbonitrile group at 3a provides electron-withdrawing effects, contrasting with carboxylic acid (in ) or methylsulfonyl (e.g., 5-(methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole in ) substituents.

Physical Properties

Property Target Compound Carboxylic Acid Analog () Thieno[2,3-c]pyrrole 1,1-dioxide ()
Melting Point Not reported ~170–175°C (similar to ) Varies by substituents
Solubility High (HCl salt) Moderate (acid form) Low (neutral sulfone)
NMR Shifts δ ~2.1–7.6 (predicted) δ 2.14 (CH3), 3.74 (OCH3) in δ 3.3–4.5 (pyrrole protons)

Notes:

  • The hydrochloride salt significantly improves water solubility compared to neutral sulfones (e.g., ).
  • Nitrile groups (C≡N) exhibit characteristic IR stretches at ~2200 cm⁻¹, absent in carboxylic acid analogs.

Bioactivity and Stability

  • Bioactivity : Sulfone-containing heterocycles often exhibit antimicrobial or enzyme inhibitory activity. Nitriles may enhance binding to metalloenzymes (e.g., carbonic anhydrases) .
  • Stability :
    • Nitrile Group : Resistant to hydrolysis under physiological conditions, unlike esters or amides.
    • Hydrochloride Salt : May increase hygroscopicity but improves shelf-life in solid form .

Commercial Availability

Compound Suppliers Key Applications
Target Compound Limited (e.g., Greatvista Chemicals) Research use, drug discovery
Furo[3,4-c]pyrrole HCl () Parchem Chemicals Pharmaceutical intermediates
Methylsulfonyl Derivatives () Multiple suppliers (e.g., AKOS) Kinase inhibitors

Biological Activity

The compound (3As,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile;hydrochloride is a synthetic derivative belonging to the class of thienopyrroles. The biological activity of this compound has garnered interest due to its potential therapeutic applications and mechanisms of action. This article explores its biological properties through various studies and data.

  • Molecular Formula : C₇H₁₂ClN₃O₄S
  • Molecular Weight : 241.69 g/mol
  • CAS Number : 2138437-16-6

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its pharmacological effects. Key areas of research include:

  • Antioxidant Activity :
    • Studies have shown that related thienopyrrole derivatives exhibit significant antioxidant properties. For instance, compounds in this class can inhibit lipid peroxidation and scavenge free radicals effectively .
  • Cytotoxicity :
    • Research indicates that certain analogs demonstrate cytotoxic effects against various cancer cell lines. This suggests potential applications in cancer therapy .
  • Enzymatic Inhibition :
    • Some studies have highlighted the ability of these compounds to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in metabolic disorders.

Antioxidant Profile

A detailed study assessed the antioxidant capacity of thienopyrrole derivatives using lipid peroxidation assays. The findings indicated that these compounds can significantly reduce oxidative stress markers in cellular models. The inhibition rates were comparable to well-known antioxidants, suggesting their potential use as dietary supplements or therapeutic agents against oxidative damage .

Cytotoxic Effects

In a series of cytotoxicity assays against human cancer cell lines (e.g., HeLa and MCF-7), the thienopyrrole derivatives exhibited IC₅₀ values in the micromolar range. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the thienopyrrole ring could enhance or reduce cytotoxicity .

Enzyme Inhibition Studies

Research focused on the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) by these compounds. Results showed that certain derivatives could effectively inhibit these enzymes, which are crucial in inflammatory pathways. This positions them as potential anti-inflammatory agents .

Data Summary Table

Biological ActivityAssay TypeResultReference
AntioxidantLipid Peroxidation InhibitionSignificant reduction in oxidative stress markers
CytotoxicityCancer Cell Lines (HeLa, MCF-7)IC₅₀ values in micromolar range
Enzyme InhibitionCOX/LOX Inhibition AssaysEffective inhibition observed

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